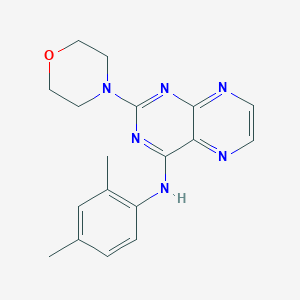

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-3-4-14(13(2)11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJAIYJYOMVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

Introduction of the 2,4-dimethylphenyl group: This step often involves a nucleophilic substitution reaction where a 2,4-dimethylphenyl halide reacts with the pteridine core.

Attachment of the morpholin-4-yl group: This can be done through a nucleophilic substitution reaction where morpholine is introduced to the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Industrial Production Methods

For large-scale production, methods may include:

- Continuous flow reactors

- High-throughput screening for reaction conditions

- Catalytic processes to enhance yield and reduce reaction time

Chemistry

In the field of chemistry, N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine serves as a building block for synthesizing more complex molecules. It can be used to develop new materials with specific properties.

Biological Research

This compound has potential applications as a biochemical probe to study various cellular processes and enzyme interactions. Its ability to modulate biochemical pathways makes it valuable in pharmacological studies.

Medicinal Chemistry

This compound is being investigated for its therapeutic properties against several diseases. Research indicates that it may exhibit activity against specific enzymes or receptors involved in disease mechanisms.

Case Studies and Findings

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound show significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells .

- Inflammatory Diseases : Research indicates that pteridine derivatives can inhibit degranulation of immune cells, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Mechanism of Action : The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and impacting signaling pathways critical for disease progression .

Uniqueness of this compound

This compound's unique combination of structural features—including the pteridine core, morpholine ring, and dimethylphenyl group—may confer distinct chemical and biological properties that differentiate it from other similar compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (Compound 18f)

- Structural Differences : Replaces the morpholine group with a 4-methylpiperazine and substitutes the 2,4-dimethylphenyl group with a thiophen-2-ylmethyl moiety.

- Activity : Exhibited potent anti-inflammatory effects (41% reduction in inflammation) in a rat colitis model at 0.01 mmol/kg, highlighting the importance of the pteridine core in lipoxygenase inhibition .

- Key Insight : The piperazine substituent may enhance binding affinity to inflammatory targets compared to morpholine, but the absence of a lipophilic aromatic group (e.g., 2,4-dimethylphenyl) could reduce tissue penetration.

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Structural Differences : Substitutes morpholine with a 4-phenylpiperazine group.

- However, the larger substituent may increase molecular weight (MW: 426.5 g/mol) compared to the morpholine analog (MW: ~380 g/mol, estimated) .

Heterocyclic Modifications

Quinazoline Derivatives (e.g., Compound 5g)

- Structural Differences : Replaces the pteridine core with a 3,4-dihydroquinazoline scaffold but retains the 2,4-dimethylphenyl and morpholine substituents.

- Synthesis and Properties :

- Implications : The quinazoline core may reduce planarity compared to pteridine, altering binding modes to enzymes like lipoxygenase.

Substituent Effects on Bioactivity

- Morpholine vs. Piperazine : Morpholine’s oxygen atom may participate in hydrogen bonding, while piperazine’s nitrogen enables protonation at physiological pH, affecting solubility and membrane permeability.

Comparative Data Table

Structural and Conformational Insights

- Dihedral Angles : Evidence from pyrimidine derivatives (e.g., ) suggests that substituent orientation significantly impacts bioactivity. For example, dihedral angles between the pteridine core and aromatic groups in the target compound likely influence binding to lipoxygenase .

- Hydrogen Bonding : Morpholine’s oxygen may form weaker hydrogen bonds compared to piperazine’s nitrogen, affecting target selectivity .

Biological Activity

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with a morpholine ring and a 2,4-dimethylphenyl group. Its molecular formula is CHN, and it has a molecular weight of approximately 246.32 g/mol. The structural attributes enhance its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has shown potential as an anticancer agent. Studies suggest that it may inhibit specific signaling pathways involved in tumor growth and proliferation.

- Kinase Inhibition : It has been explored for its role as a kinase inhibitor, particularly in neurological contexts. Kinases are crucial in various cellular processes, including cell division and metabolism.

- Antiviral Properties : Preliminary findings indicate that the compound may possess antiviral activity, making it a candidate for further investigation in the context of viral infections.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to alterations in cellular processes. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could influence receptor signaling pathways that regulate cell growth and survival.

Case Studies

- Antitumor Activity :

-

Kinase Inhibition :

- Research focused on the compound's ability to inhibit specific kinases associated with neurodegenerative diseases showed promising results. It was found to affect pathways related to neuronal survival and apoptosis .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Nanomolar inhibition of cancer cell lines | |

| Kinase Inhibition | Modulation of signaling pathways | |

| Antiviral | Potential inhibition of viral replication |

Synthesis and Production

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Pteridine Core : Achieved through condensation reactions involving pyrimidine and pyrazine derivatives.

- Substitution Reactions : Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution.

- Morpholine Attachment : Accomplished through nucleophilic substitution reactions involving morpholine derivatives.

These synthetic routes are crucial for producing the compound in sufficient purity for research purposes .

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, and what reaction conditions are critical for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Core pteridin formation : Cyclization of pyrimidine precursors under catalytic conditions.

- Morpholine substitution : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the morpholine moiety.

- Amination : Coupling of the 2,4-dimethylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions). Key conditions include inert atmospheres (N₂/Ar), catalysts (e.g., Pd(OAc)₂, XPhos), and solvents (DMF, toluene) at controlled temperatures (80–120°C) . Critical factors : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and characterization by NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substituent integration .

- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1,624 cm⁻¹ for morpholine) .

- X-ray crystallography : Resolves dihedral angles between the pteridin core and substituents, critical for understanding conformational stability (e.g., angles ~12–86° observed in similar pteridin derivatives) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₃N₅O) .

Q. What preliminary biological screening data exist for this compound, and which assays are prioritized?

Initial studies focus on:

- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

- Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Solubility and stability : HPLC-based profiling in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties and target binding?

- Lipophilicity : Morpholine increases water solubility (logP reduction by ~0.5–1.0) compared to methylpiperazine analogs, improving bioavailability .

- Target interactions : The morpholine oxygen participates in hydrogen bonding with kinase active sites (e.g., ATP-binding pockets), as shown in molecular docking studies .

- Metabolic stability : Morpholine reduces CYP450-mediated oxidation, enhancing plasma half-life in rodent models (t₁/₂ ~4–6 hrs) .

Q. What structural analogs of this compound exhibit improved activity, and how is SAR rationalized?

- Substituent modifications :

- 2,4-Dimethylphenyl : Electron-donating groups enhance π-π stacking with hydrophobic kinase pockets (e.g., 10-fold higher IC₅₀ vs. unsubstituted phenyl) .

- Morpholine vs. piperazine : Morpholine derivatives show 20% higher solubility without sacrificing affinity .

- Key SAR trends : Planar pteridin cores with para-substituted aryl groups optimize steric compatibility and π-stacking .

Q. What challenges arise in scaling up synthesis, and how are impurities controlled?

- Byproduct formation : Dimethylphenyl regioisomers (~5–8%) due to incomplete regioselectivity in amination. Mitigated via Pd/XPhos ligand optimization .

- Purification : Gradient HPLC (C18 column, acetonitrile/water) removes residual palladium (<10 ppm) .

- Stability : Lyophilization under vacuum prevents hygroscopic degradation .

Q. How do computational models predict the compound’s mechanism of action, and what experimental validation is required?

- Docking simulations : Predict binding to EGFR (ΔG = -9.8 kcal/mol) with key interactions:

- Morpholine O with Thr766.

- Pteridin N1 with Met769 .

- Validation :

- Kinase profiling : Selectivity across 50 kinases (DiscoverX panel).

- X-ray co-crystallography : Resolve ligand-protein interactions at 2.1 Å resolution .

Methodological Considerations

Q. What analytical techniques resolve contradictions in biological activity data across studies?

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare IC₅₀ values under standardized conditions (e.g., 48-hr exposure) .

- Off-target profiling : Phosphoproteomics (LC-MS/MS) identifies non-kinase targets (e.g., tubulin) .

- Batch variability : QC via ¹H NMR and LC-MS to ensure inter-study consistency .

Q. How are in vivo neuroprotective effects evaluated, and what biomarkers are monitored?

- Animal models : Middle cerebral artery occlusion (MCAO) in rodents.

- Biomarkers :

- GFAP (astrocyte activation) via immunohistochemistry.

- BDNF levels (ELISA) in hippocampal tissue .

- Dosing : 10 mg/kg (i.p., BID) with pharmacokinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.